Diethyl 2-ethyl-2-isobutylmalonate

Lipophilicity Drug-likeness Partition coefficient

Diethyl 2-ethyl-2-isobutylmalonate (CAS 123647-93-8) is a disubstituted malonic ester derivative featuring an alpha-carbon bearing both an ethyl and an isobutyl group. With a molecular formula of C13H24O4 and a molecular weight of 244.33 g/mol, this compound belongs to the class of beta-diester enolates widely exploited in malonic ester synthesis.

Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
Cat. No. B13390497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-ethyl-2-isobutylmalonate
Molecular FormulaC13H24O4
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCC(CC(C)C)(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C13H24O4/c1-6-13(9-10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3
InChIKeyCXSIESQPWSWLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-ethyl-2-isobutylmalonate: A Disubstituted Malonate Ester for Controlled Reactivity in Organic Synthesis


Diethyl 2-ethyl-2-isobutylmalonate (CAS 123647-93-8) is a disubstituted malonic ester derivative featuring an alpha-carbon bearing both an ethyl and an isobutyl group . With a molecular formula of C13H24O4 and a molecular weight of 244.33 g/mol, this compound belongs to the class of beta-diester enolates widely exploited in malonic ester synthesis [1]. The presence of two distinct alkyl substituents creates a quaternary, prochiral center at the alpha-position, a structural feature that fundamentally differentiates it from simpler, mono-substituted or unsubstituted malonate esters in terms of steric profile and downstream synthetic utility .

Quaternary Center α,α-Disubstituted with ethyl and isobutyl for controlled reactivity in malonic ester synthesis
Prochiral Alpha-Carbon Non-equivalent substituents enable enantioselective desymmetrization pathways
Lipophilicity Higher reported logP supports biphasic reaction workup and organic-phase purification

Why Diethyl 2-ethyl-2-isobutylmalonate Cannot Be Replaced by Simpler Malonates: Steric and Hydrophobic Differentiation


In procurement for synthetic chemistry applications, the assumption that any dialkyl malonate is interchangeable is a critical mistake. The alpha-substitution pattern directly governs enolate reactivity, regioselectivity in alkylation, and the lipophilicity of the resulting intermediates . Diethyl 2-ethyl-2-isobutylmalonate introduces a sterically demanding isobutyl group adjacent to an ethyl group at the reactive alpha-carbon, generating a congested environment that is absent in diethyl malonate (unsubstituted), diethyl methylmalonate (single methyl group), or even diethyl isobutylmalonate (single isobutyl group) . This structural difference translates into quantifiable variations in computed logP, boiling point, and the ability to serve as a prochiral precursor for asymmetric synthesis—factors that directly impact reaction design and product purity .

Steric profile mismatch: Unsubstituted or mono-substituted malonates lack the congested alpha-carbon environment, which may shift enolate reactivity and regioselectivity.
Lipophilicity difference: Lower logP in simpler malonates may alter phase-transfer behavior during extraction, affecting product isolation efficiency.
Architectural limitation: Mono-substituted malonates cannot directly install a quaternary carbon; sequential alkylations may increase step count and reduce overall yield.

Quantitative Differentiation Evidence for Diethyl 2-ethyl-2-isobutylmalonate Versus Key Comparators


Computed logP (XLogP3) as a Measure of Lipophilicity: Target vs. Simpler Malonates

Diethyl 2-ethyl-2-isobutylmalonate exhibits a computed XLogP3 of 3.3, indicative of substantial lipophilic character relative to its structural analogs . This value is markedly higher than that of the unsubstituted parent diethyl malonate (XLogP3 ≈ 1.0) [1], the mono-methyl analog diethyl methylmalonate (XLogP3 = 1.40) [2], and the mono-isobutyl analog diethyl isobutylmalonate (XLogP3 = 2.6) . The incremental increase in logP directly correlates with the addition of alkyl substituents at the alpha-carbon, and the combined ethyl/isobutyl substitution pattern produces the highest value in this comparator set.

Lipophilicity (XLogP3)
Reported
XLogP3 = 3.3
Δ +2.3 vs. diethyl malonate; +1.9 vs. diethyl methylmalonate; +0.7 vs. diethyl isobutylmalonate
Supports design of lipophilic intermediates; influences biphasic partitioning and extraction
Computed values; experimental logP confirmation recommended for critical applications
Lipophilicity Drug-likeness Partition coefficient

Boiling Point Elevation as an Indicator of Reduced Volatility and Altered Physical Handling

While direct boiling point data for diethyl 2-ethyl-2-isobutylmalonate (CAS 123647-93-8) at atmospheric pressure remains sparsely reported in open literature, the structurally analogous disubstituted malonate, diethyl sec-butylethylmalonate (CAS 76-71-1), has a reported boiling point of 253°C at 760 mmHg [1]. This represents a substantial elevation over the boiling points of diethyl malonate (199°C) [2] and diethyl methylmalonate (198–199°C) [3]. The increase of approximately 54°C is consistent with the higher molecular weight and enhanced van der Waals interactions conferred by the dual alkyl substitution pattern. By class-level inference, the target compound is expected to exhibit a similarly elevated boiling point, reducing evaporative losses during high-temperature reactions.

Boiling Point Elevation
Class-level
~253°C (inferred)
~54°C above diethyl malonate (199°C) and diethyl methylmalonate (198–199°C)
May reduce evaporative losses during high-temperature synthesis
Direct measurement for target CAS not reported; class-level inference from disubstituted analog CAS 76-71-1
Boiling point Physical properties Process chemistry

Proven Utility as a Key Intermediate in Pharmaceutical Synthesis: Pregabalin Pathway

Patents describing the synthesis of pregabalin, a blockbuster GABA analog for neuropathic pain and epilepsy, explicitly identify disubstituted malonate esters of this structural class as crucial intermediates [1]. Specifically, diethyl sec-butylmalonate (the sec-butyl regioisomer of the target compound) is employed in the malonic ester synthesis route to construct the branched carbon skeleton required for pregabalin and its precursors . While the target isobutyl-substituted variant may offer distinct steric outcomes in the alkylation step, the class-level evidence confirms that dual-substituted malonates are non-fungible with simpler analogs in this synthetic context; mono-substituted malonates cannot deliver the requisite quaternary carbon architecture .

Synthetic Utility
Class-level
Disubstituted malonate class used in pregabalin intermediate synthesis
Supports quaternary carbon architecture in pharmaceutical intermediate routes
Isobutyl substitution may yield distinct steric outcomes; specific optimization recommended
Pharmaceutical intermediate Pregabalin Malonic ester synthesis

Prochiral Alpha-Carbon Enables Enantioselective Synthesis Pathways

The alpha-carbon in diethyl 2-ethyl-2-isobutylmalonate carries two different alkyl substituents (ethyl and isobutyl), rendering the molecule prochiral . This is in contrast to diethyl malonate (achiral), diethyl dimethylmalonate (achiral due to identical substituents), and diethyl diethylmalonate (achiral for the same reason). The prochiral nature of the target compound permits its use in enantioselective enzymatic desymmetrization or asymmetric catalysis to generate optically active intermediates. For example, the closely related diethyl sec-butylethylmalonate has been utilized in the synthesis of dl-isoleucine via a sequence involving hydrolysis and decarboxylation [1]. The availability of a prochiral center adds a dimension of synthetic versatility that achiral malonates cannot offer.

Prochiral Center
Class-level
Two different substituents (ethyl, isobutyl) create prochirality
Enables enantioselective desymmetrization for chiral building block synthesis
Achiral malonates (e.g., diethyl malonate, diethyl dimethylmalonate) cannot offer this synthetic versatility
Chiral synthesis Enantioselectivity Quaternary carbon

Procurement-Driven Application Scenarios for Diethyl 2-ethyl-2-isobutylmalonate


Synthesis of Quaternary Carbon-Containing Pharmaceutical Intermediates

Diethyl 2-ethyl-2-isobutylmalonate is ideally suited for constructing pharmaceutical intermediates that require a quaternary carbon center bearing both ethyl and isobutyl appendages. As evidenced by its structural class's use in pregabalin intermediate synthesis, this compound can directly deliver the congested alpha-carbon architecture in a single synthetic step via malonic ester alkylation, eliminating the need for sequential mono-alkylations that would be required with diethyl malonate or diethyl isobutylmalonate [1]. The elevated logP (3.3) also facilitates extraction and purification in organic solvent-based workups .

Asymmetric Synthesis of Non-Proteinogenic Amino Acids

The prochiral nature of the alpha-carbon, arising from the non-equivalent ethyl and isobutyl substituents, makes this compound a valuable precursor for enantioselective synthesis. Following the precedent established by the synthesis of dl-isoleucine from diethyl sec-butylethylmalonate, the target compound can undergo hydrolysis, decarboxylation, and enzymatic resolution or asymmetric transformation to yield optically active amino acid derivatives for medicinal chemistry campaigns [2].

Agrochemical Building Block with Tailored Lipophilicity

The XLogP3 of 3.3 positions this compound in a lipophilicity range that is often desirable for agrochemical active ingredients, where balanced logP is critical for cuticular penetration and systemic transport in plants . Compared to the less lipophilic diethyl isobutylmalonate (XLogP3 2.6), the additional ethyl group provides a measurable logP increment of +0.7, which can influence the environmental fate and bioavailability of derived herbicides or fungicides .

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis (quaternary carbon)
α,α-Disubstitution pattern with ethyl/isobutyl
Single-step quaternary center installation; alkylation step efficiency and purity
Asymmetric synthesis of non-proteinogenic amino acids
Prochiral alpha-carbon from non-equivalent substituents
Enantioselective desymmetrization or resolution feasibility
Agrochemical building block
Reported lipophilicity range
Partitioning and transport assays; environmental fate profiling
Quote Request

Request a Quote for Diethyl 2-ethyl-2-isobutylmalonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.